molecular formula C23H28N4O6 B6015204 2-[(4-benzylpiperazin-1-yl)methyl]-1-methylquinazolin-4-one;oxalic acid;hydrate

2-[(4-benzylpiperazin-1-yl)methyl]-1-methylquinazolin-4-one;oxalic acid;hydrate

Cat. No.: B6015204
M. Wt: 456.5 g/mol
InChI Key: GLVSCZDDBNHAKV-UHFFFAOYSA-N
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Description

2-[(4-Benzylpiperazin-1-yl)methyl]-1-methylquinazolin-4-one; oxalic acid; hydrate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinazolinone core, a benzylpiperazine moiety, and an oxalic acid hydrate component, which collectively contribute to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-benzylpiperazin-1-yl)methyl]-1-methylquinazolin-4-one typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents. The benzylpiperazine moiety is then introduced via nucleophilic substitution reactions, often using benzyl chloride and piperazine under basic conditions. The final step involves the formation of the oxalic acid hydrate complex, which can be achieved by crystallization from an aqueous solution containing oxalic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Benzylpiperazin-1-yl)methyl]-1-methylquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Benzyl chloride, piperazine, basic conditions (e.g., sodium hydroxide).

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, each with distinct functional groups introduced through oxidation, reduction, or substitution processes.

Scientific Research Applications

2-[(4-Benzylpiperazin-1-yl)methyl]-1-methylquinazolin-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[(4-benzylpiperazin-1-yl)methyl]-1-methylquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylpiperazine moiety is known to interact with various biological targets, potentially modulating their activity. The quinazolinone core may also contribute to the compound’s overall biological activity by stabilizing the interaction with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Benzylpiperazin-1-ylmethyl)benzoic acid
  • 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
  • 2-(4-Methylpiperazin-1-yl)ethan-1-amine

Uniqueness

2-[(4-Benzylpiperazin-1-yl)methyl]-1-methylquinazolin-4-one stands out due to its unique combination of a quinazolinone core and a benzylpiperazine moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

2-[(4-benzylpiperazin-1-yl)methyl]-1-methylquinazolin-4-one;oxalic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O.C2H2O4.H2O/c1-23-19-10-6-5-9-18(19)21(26)22-20(23)16-25-13-11-24(12-14-25)15-17-7-3-2-4-8-17;3-1(4)2(5)6;/h2-10H,11-16H2,1H3;(H,3,4)(H,5,6);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVSCZDDBNHAKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N=C1CN3CCN(CC3)CC4=CC=CC=C4.C(=O)(C(=O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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